(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound with a complex structure that includes a dimethylamino group, a methylpyridine ring, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of phosgene or triphosgene in a controlled environment is crucial to prevent hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photochemical reactions.
Medicine: Explored for its therapeutic potential in various drug formulations.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets through its electron-rich aromatic rings and dimethylamino group. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Similar structure but with two dimethylamino groups attached to benzene rings.
Benzophenone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of a dimethylamino group, a methylpyridine ring, and a phenylmethanone moiety, which imparts distinct electronic and steric properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[6-(dimethylamino)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C15H16N2O/c1-11-13(9-10-14(16-11)17(2)3)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
OOSWFHAEUIVYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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